

# Application Notes: Bis(trimethylsilyl)peroxide in Natural Product Total Synthesis

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## Compound of Interest

Compound Name: *Bis(trimethylsilyl)peroxide*

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## Introduction

**Bis(trimethylsilyl)peroxide** (BTSP) is a versatile and valuable reagent in modern organic synthesis, serving as an anhydrous and organic-soluble equivalent of hydrogen peroxide. Its chemical formula is  $((\text{CH}_3)_3\text{SiO})_2$ , and it is prized for its ability to deliver an oxygen atom in a controlled and non-aqueous manner, which is often crucial in the synthesis of complex and sensitive molecules. The byproduct of its reactions, hexamethyldisiloxane, is volatile and easily removed, simplifying reaction workups. Key applications of BTSP in the total synthesis of natural products include the  $\alpha$ -hydroxylation of carbonyl compounds, Baeyer-Villiger oxidations of ketones to lactones, and as an oxidant in metal-catalyzed epoxidations of olefins. These transformations are critical for installing key functional groups found in a wide array of bioactive natural products.

## $\alpha$ -Hydroxylation of Enolates: Synthesis of (-)-Vindoline

One of the most well-documented applications of BTSP in a complex natural product synthesis is the  $\alpha$ -hydroxylation of a lactam enolate. This strategy was notably employed by the Boger group in their concise total synthesis of the intricate indole alkaloid, (-)-vindoline.<sup>[1][2]</sup> Vindoline is a key component of the potent anticancer agents vinblastine and vincristine. The introduction

of a hydroxyl group at a specific stereocenter was a critical step in elaborating the core structure of the molecule.

## Data Presentation: $\alpha$ -Hydroxylation in the Total Synthesis of (-)-Vindoline

Entry	Starting Material	Reagents and Conditions	Product	Yield	Ref.
1	Pentacyclic Lactam Intermediate	1. NaHMDS (2.0 equiv), THF, -45 °C, 1 h 2. BTSP (4.0 equiv), -45 °C, 1 h	$\alpha$ -Hydroxy Lactam	51%	[3]

## Experimental Protocol: $\alpha$ -Hydroxylation of Lactam Intermediate 19

Adapted from Ishikawa, H. et al., J. Am. Chem. Soc. 2006, 128, 10596-10612.[1][2]

Materials:

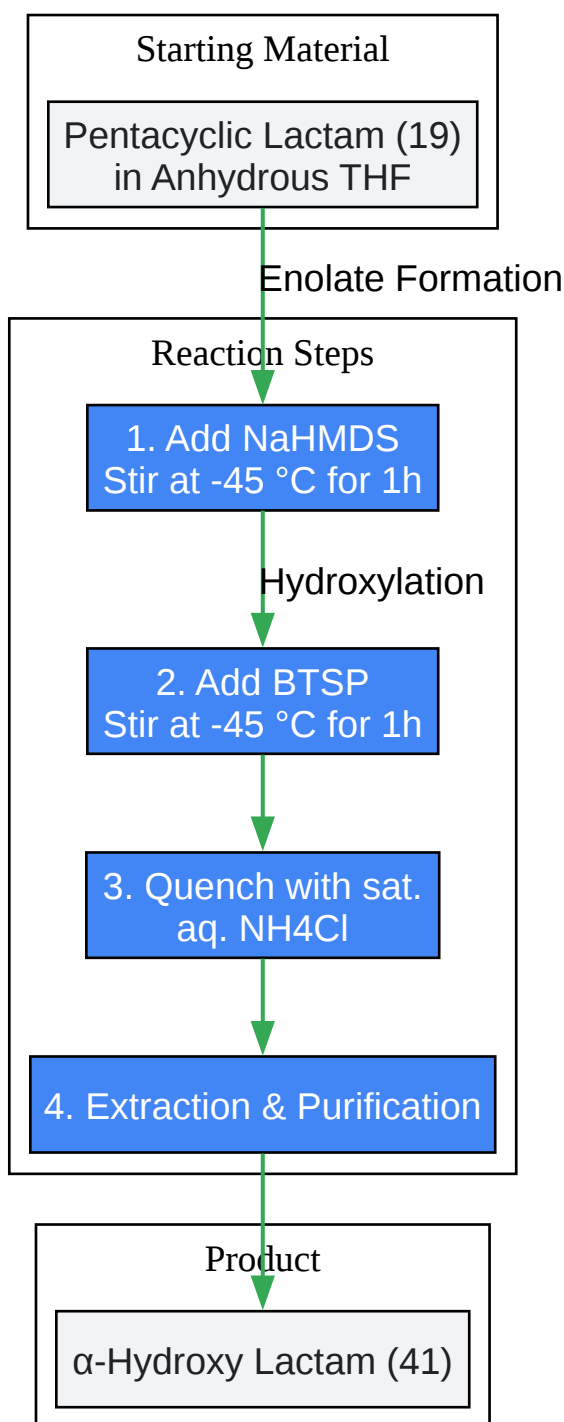
- Pentacyclic Lactam Intermediate 19 (1.0 equiv)
- Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 equiv)
- **Bis(trimethylsilyl)peroxide** (BTSP) (4.0 equiv)
- Anhydrous Tetrahydrofuran (THF)

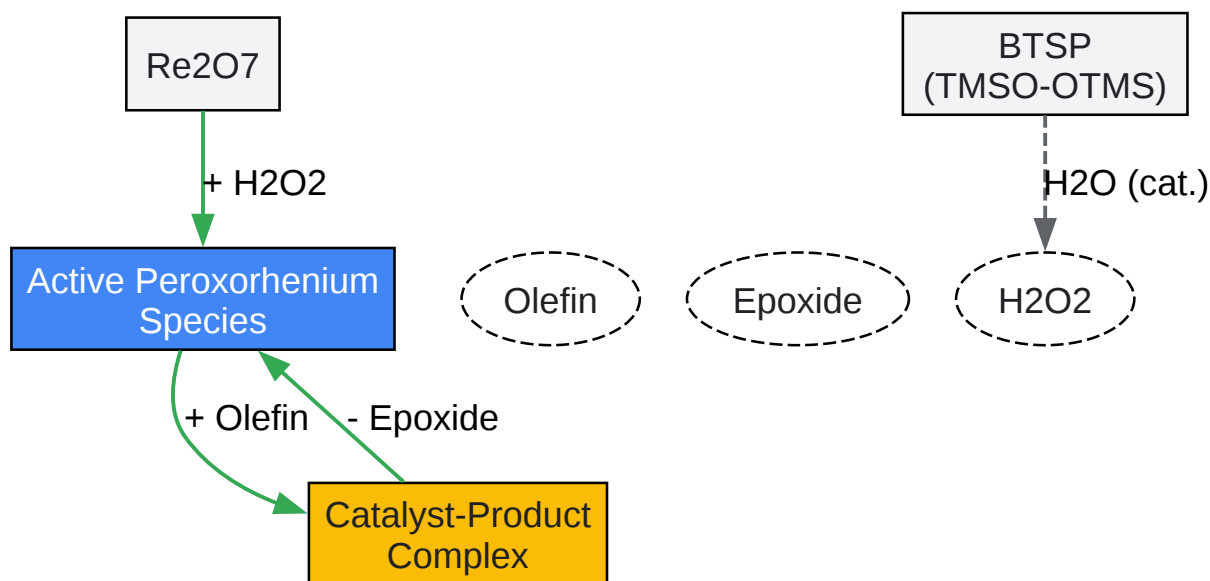
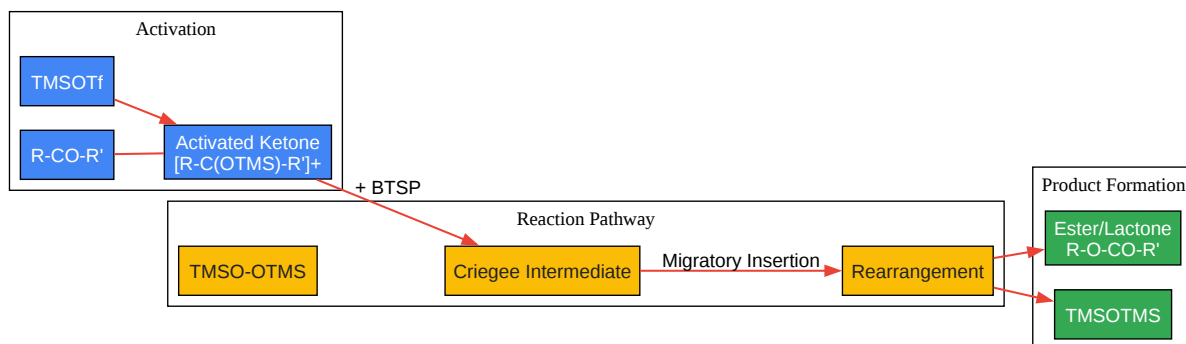
Procedure:

- A solution of the pentacyclic lactam intermediate 19 in anhydrous THF is cooled to -45 °C under an inert atmosphere (e.g., argon).

- Sodium bis(trimethylsilyl)amide (NaHMDS) is added dropwise to the cooled solution. The mixture is stirred at -45 °C for 1 hour to ensure complete enolate formation.
- **Bis(trimethylsilyl)peroxide** (BTSP) is then added to the reaction mixture.
- The reaction is maintained at -45 °C and stirred for an additional hour.
- The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
- The mixture is allowed to warm to room temperature and extracted with an appropriate organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The resulting crude product,  $\alpha$ -hydroxy lactam 41, is purified by flash column chromatography on silica gel to yield the desired product (51% yield).<sup>[3]</sup>

## Workflow Diagram: $\alpha$ -Hydroxylation in Vindoline Synthesis





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## References

- 1. Total Synthesis of (-)- and ent-(+)-Vindoline and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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